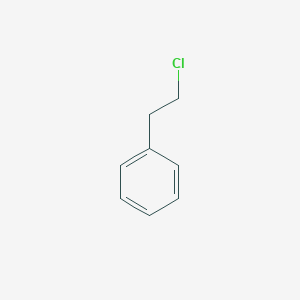
1-脱氢孕酮
描述
1-Dehydroprogesterone, also known as Pregna-1,4-diene-3,20-dione or 1,2-Dehydroprogesterone, is a chemical compound . It is a steroidal compound .
Synthesis Analysis
The synthesis of 1-Dehydroprogesterone involves a production process that uses readily available progesterone as a raw material. The steps include carbonyl protection, bromination, debromination, a photochemical ring-opening reaction, a photochemical ring-closing reaction, deprotection, and double-bond isomerization .
Molecular Structure Analysis
The molecular structure of 1-Dehydroprogesterone consists of 54 bonds in total, including 26 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 2 ketones (aliphatic) . The molecular formula is C21H28O2 .
Chemical Reactions Analysis
1-Dehydroprogesterone is involved in various chemical reactions. For instance, 3-ketosteroid-∆1-dehydrogenase from Arthrobacter simplex (KsdD3) catalyzes 1,2-desaturation of steroidal substrates with FAD as a cofactor .
科学研究应用
Reproductive Medicine
1-Dehydroprogesterone, as a derivative of progesterone, plays a significant role in reproductive medicine. It is used in the treatment of various gynecological pathologies, including the prevention of preterm labor and maintenance of pregnancy . Its efficacy in these applications is due to its ability to mimic the natural hormone’s actions in the female reproductive system.
Neuroprotection
Research has indicated that 1-Dehydroprogesterone may have neuroprotective effects. This application is particularly promising in the prevention and treatment of central nervous system disorders, where it could potentially safeguard neurons against injury and degeneration .
Immunomodulation
The immunomodulatory properties of 1-Dehydroprogesterone are being explored for their potential in treating immune system-related disorders. By modulating the immune response, it could be used to treat conditions characterized by an overactive or underactive immune system .
Cancer Prevention
There is ongoing research into the use of 1-Dehydroprogesterone in cancer prevention. Its role in regulating cell growth and apoptosis suggests that it could be beneficial in preventing the development of certain types of cancer, particularly those related to hormonal imbalances .
Menopause Management
1-Dehydroprogesterone is being studied for its effectiveness in managing the negative effects of menopause. By supplementing the body’s natural hormone levels, it could alleviate symptoms such as hot flashes and osteoporosis .
Contraception
As a progestogen, 1-Dehydroprogesterone has potential applications in contraception. Its ability to influence the menstrual cycle makes it a candidate for inclusion in contraceptive formulations, providing an alternative to estrogen-based contraceptives .
未来方向
The future directions of 1-Dehydroprogesterone research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the successful rational design of functional KsdD3, which catalyzes 1,2-desaturation of steroidal substrates, could greatly advance our understanding of KsdD family enzymes . Additionally, the use of steroidal compounds in combination with other therapies, such as PD-1/PD-L1 checkpoint inhibitors, is a promising area of research .
作用机制
Target of Action
1-Dehydroprogesterone, also known as Dydrogesterone , is a synthetic progestogen that primarily targets progesterone receptors in the uterus . These receptors play a crucial role in regulating the healthy growth and normal shedding of the womb lining .
Mode of Action
1-Dehydroprogesterone acts as an agonist of the progesterone receptor . It binds to these receptors and triggers a response that regulates the healthy growth and normal shedding of the womb lining .
Pharmacokinetics
1-Dehydroprogesterone has high oral bioavailability , which allows for effective oral administration. It is metabolized in the liver by enzymes such as AKR1C1, AKR1C3, and CYP3A4 . The elimination half-life of the parent compound is 5-7 hours , and it is excreted in the urine .
Result of Action
The action of 1-Dehydroprogesterone results in a variety of effects at the molecular and cellular levels. It is used to treat irregular duration of cycles and irregular occurrence and duration of periods caused by progesterone deficiency . It is also used to prevent natural abortion in patients who have a history of habitual abortions .
Action Environment
The action of 1-Dehydroprogesterone can be influenced by various environmental factors. For instance, the process of biosynthesis of steroidal drugs involves efficient enzymatic catalysis at ambient temperature and atmospheric pressure . This suggests that the action, efficacy, and stability of 1-Dehydroprogesterone could potentially be influenced by changes in these environmental conditions.
属性
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEPWCSVQYUPIY-LEKSSAKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921958 | |
| Record name | Pregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1162-54-5 | |
| Record name | 1-Dehydroprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dehydroprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dehydroprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-DEHYDROPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V0W056G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 1-Dehydroprogesterone identified as a potential SARS-CoV-2 Papain-like protease (PLpro) inhibitor?
A: A computational study [] utilizing virtual screening identified 1-Dehydroprogesterone as a potential inhibitor of SARS-CoV-2 PLpro. This enzyme is crucial for viral replication, making it an attractive drug target. The study focused on compounds predicted to bind to the enzyme's active site.
Q2: What is the proposed mechanism of action for 1-Dehydroprogesterone against SARS-CoV-2 PLpro?
A: The computational study [] suggests that 1-Dehydroprogesterone binds to the active site of SARS-CoV-2 PLpro with a binding score of -6.7 kcal/mol. It interacts with critical catalytic residues within the enzyme. While the precise mechanism is not fully elucidated, this binding is hypothesized to interfere with the enzyme's function, potentially hindering viral replication.
Q3: Beyond its potential antiviral activity, is 1-Dehydroprogesterone found in other contexts?
A: Yes, research indicates that Mycobacterium aurum can produce 1-Dehydroprogesterone from cholesterol in fermentation cultures. [, ] This finding suggests a possible role for this compound in microbial metabolism.
Q4: Has the environmental presence of 1-Dehydroprogesterone been investigated?
A: A study [] examining steroid hormone contamination in the Liusha Bay, South China Sea, detected the presence of Dehydroprogesterone (DGT) in both seawater and sediment samples. This highlights the importance of understanding the fate and potential ecological effects of steroid hormones in marine environments.
Q5: What are the next steps in researching 1-Dehydroprogesterone as a potential therapeutic?
A: Further research is necessary to validate the computational findings [] with experimental studies. This would involve:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




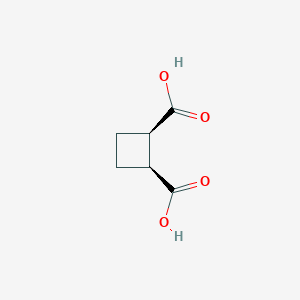

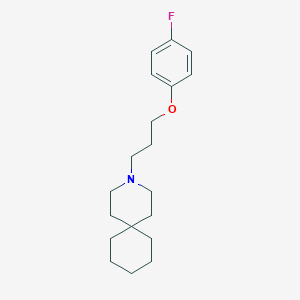
![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)
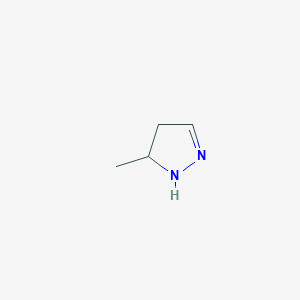


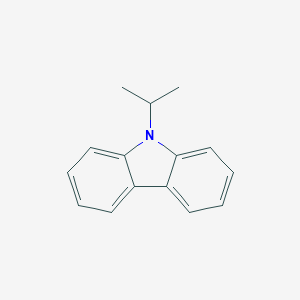
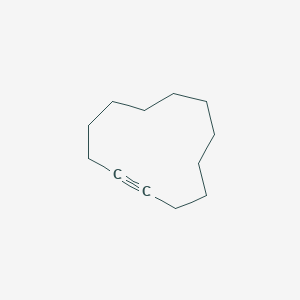
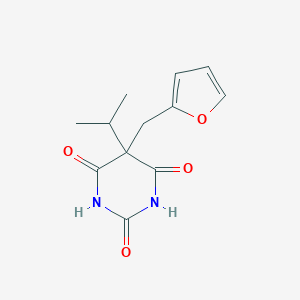
![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)

